molecular formula C20H19N3O4S B3957700 2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B3957700
M. Wt: 397.4 g/mol
InChI Key: RXKNSMAZJJNSAS-UHFFFAOYSA-N
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Description

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a novel synthetic compound designed for oncology and chemical biology research. It features a fused [1,2,4]triazolo[5,1-b][1,3]thiazin-7-one core, a scaffold recognized as a privileged structure in medicinal chemistry due to its significant interaction with diverse biological targets . The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore frequently associated with potent antitubulin activity, as demonstrated in related compounds that act as tubulin polymerization inhibitors by binding to the colchicine site . This structural feature suggests significant potential for this compound as a chemical probe in investigating cell division mechanisms and developing new anticancer agents. The 1,2,4-triazole ring system is known to contribute to a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer effects, by acting as a bioisostere for amide, ester, and carboxylic acid groups, thereby enhancing hydrogen bonding capacity and solubility . This product is intended for research applications only, including but not limited to, in vitro biological screening, mechanism of action studies, and as a building block in medicinal chemistry programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-14-9-13(10-15(26-2)18(14)27-3)16-11-17(24)23-20(28-16)21-19(22-23)12-7-5-4-6-8-12/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKNSMAZJJNSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex heterocyclic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This compound belongs to the triazole and thiazine classes, which are known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 397.45 g/mol. Its structure features a triazole ring fused with a thiazine structure and is characterized by the presence of phenyl and trimethoxyphenyl substituents.

Table 1: Compound Characteristics

PropertyValue
Molecular FormulaC20H19N3O4S
Molecular Weight397.45 g/mol
LogP3.6043
Polar Surface Area60.086 Ų
Hydrogen Bond Acceptors8

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that compounds within the triazole and thiazine classes can inhibit the growth of various cancer cell lines. For instance, the compound demonstrated inhibitory effects against lung carcinoma (A549) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. It has been reported that certain derivatives exhibit significant antibacterial activity against human pathogenic bacteria .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory and analgesic effects. Research has highlighted the potential of triazolothiadiazine derivatives in reducing inflammation and pain .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in combating oxidative stress-related diseases, suggesting that this compound could be beneficial in therapeutic contexts .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. These methods ensure high yields and purity of the final product while constructing its complex structure. Common synthetic strategies include:

  • Reactions involving α-halocarbonyl compounds : This method involves the reaction between triazole derivatives and various α-halocarbonyl compounds.
  • One-pot Mannich reactions : Utilizing triazole-5-thiones with formaldehyde and primary amines to create desired derivatives.
  • Cyclization reactions : Involving thiol groups followed by cyclization using carbonyl compounds .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various triazolothiadiazine derivatives against A549 lung cancer cells. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.28 µg/ml against MCF-7 cells, showcasing its potential as an effective anticancer agent .

Evaluation of Antimicrobial Properties

Another study focused on assessing the antimicrobial activity of similar compounds against four human pathogenic bacteria. The results indicated significant efficacy across all tested strains, supporting the potential use of these compounds in treating infections .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
The compound exhibits significant anticancer properties. Research indicates that derivatives of triazole and thiazine structures have shown inhibitory effects on various cancer cell lines. For instance:

  • Case Study : A study demonstrated that similar compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The presence of the trimethoxyphenyl group may enhance lipophilicity and bioavailability, potentially increasing therapeutic efficacy against tumors .

Antimicrobial Properties
Compounds within this class have also been noted for their antimicrobial activity against various pathogens:

  • Case Study : In vitro studies revealed that 2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties as well:

  • Case Study : A derivative was found to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced binding to tubulin, a feature shared with combretastatin analogs .
  • Compounds with alternative cores (e.g., quinazolinone or triazolopyrimidine ) exhibit higher molecular weights and distinct bioactivity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with the preparation of thiazole and triazole precursors, followed by cyclization and functionalization. For example, thiazolo-triazole core formation often requires condensation reactions under acidic or basic conditions, with subsequent introduction of substituents like the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), catalysts (e.g., K₂CO₃ for deprotonation), and temperature control (60–100°C). Optimizing stoichiometry and purification steps (e.g., column chromatography) is critical for achieving yields >70% .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry, particularly the Z/E configuration of the benzylidene moiety. Mass spectrometry (MS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and aromatic C-H stretches. Cross-referencing experimental data with computational simulations (e.g., DFT calculations) enhances structural validation .

Q. What are the primary biological targets or assays used to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Common assays include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Mechanistic studies may involve flow cytometry for apoptosis detection or Western blotting for protein expression (e.g., Bcl-2, caspase-3) .
  • Enzyme Inhibition : Kinase or tubulin polymerization assays to identify molecular targets .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to mitigate side products during the synthesis of this compound?

  • Methodological Answer : Side products often arise from incomplete cyclization or undesired substitution. Strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 50°C) reduces decomposition of sensitive intermediates.
  • Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
  • Real-Time Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Q. What experimental approaches resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in IC₅₀ or MIC values may stem from assay variability (e.g., cell line heterogeneity, incubation time). To address this:

  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH-recommended cell culture conditions.
  • Dose-Response Repetition : Perform triplicate experiments with positive/negative controls.
  • Structural Confirmation : Verify compound integrity post-assay (e.g., LC-MS) to rule out degradation .

Q. How do structural modifications (e.g., substituent variation on the trimethoxyphenyl group) influence bioactivity and pharmacokinetics?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

  • Substituent Screening : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to alter lipophilicity and target binding.
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 monolayer assays).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tubulin or topoisomerase II. For example, 3,4,5-trimethoxy groups enhance DNA intercalation, while bulkier substituents may improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Reactant of Route 2
Reactant of Route 2
2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

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